![molecular formula C18H17FN4O2S B4626909 N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)
N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as FPTU, is a novel compound that has gained significant attention in the field of medicinal chemistry. FPTU is a thiadiazole derivative that has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and antidiabetic activities.
Scientific Research Applications
Plant Growth Regulation and Agricultural Applications
Several studies have synthesized and evaluated the biological activities of N-substituted phenyl ureas and their derivatives, highlighting their potential as plant growth regulators. For instance, derivatives of N-substituted phenyl ureas were synthesized and found to have good activity as plant growth regulators, indicating their potential use in agriculture to enhance plant growth and productivity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Furthermore, fluorinated analogues of thidiazuron, a known plant growth regulator, showed significant growth-promoting activity on kiwifruit, demonstrating the impact of fluorine substitution on their biological activity (Antonio Abad, Consuelo Agulló, Ana C. Cuñat, Raquel Jimenez, & Cristina Vilanova, 2004).
Antifungal and Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety, including N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea derivatives, have been investigated for their antifungal and antimicrobial properties. N(1)- and N(3)-(4-fluorophenyl) ureas demonstrated fungitoxic action against fungi like A. niger and F. oxyporum, suggesting their potential as antifungal agents (A. Mishra, Shailendra Singh, & A. Wahab, 2000).
Neuroprotective and Anticancer Activities
Research into the neuroprotective and anticancer activities of thiadiazole urea derivatives has shown promising results. One study focused on coumarylthiazole derivatives, including those with aryl urea groups, which exhibited significant inhibitory effects on cholinesterases, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (B. Z. Kurt, I. Gazioğlu, F. Sonmez, & M. Kuçukislamoglu, 2015). Another study reported the anticancer activity of 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, highlighting its potential in inhibiting tumor cell proliferation and migration, thus offering a new avenue for cancer treatment (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-10-25-15-5-3-4-12(11-15)16-22-23-18(26-16)21-17(24)20-14-8-6-13(19)7-9-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNLBRNVQGKJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.